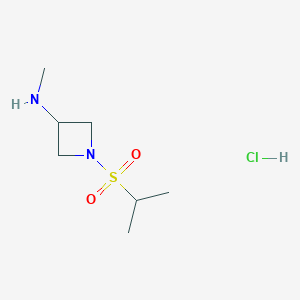

1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride

CAS No.:

Cat. No.: VC17996021

Molecular Formula: C7H17ClN2O2S

Molecular Weight: 228.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H17ClN2O2S |

|---|---|

| Molecular Weight | 228.74 g/mol |

| IUPAC Name | N-methyl-1-propan-2-ylsulfonylazetidin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H16N2O2S.ClH/c1-6(2)12(10,11)9-4-7(5-9)8-3;/h6-8H,4-5H2,1-3H3;1H |

| Standard InChI Key | XNJAKQYCSIRXOS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)S(=O)(=O)N1CC(C1)NC.Cl |

Introduction

Chemical Identity and Structural Features

1-(Isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a synthetic small molecule characterized by a four-membered azetidine ring substituted with a methylamine group at the 3-position and an isopropylsulfonyl moiety at the 1-position. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications .

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆ClN₂O₂S |

| Molecular Weight | 223.73 g/mol |

| IUPAC Name | 1-(Propan-2-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride |

| SMILES | CC(C)S(=O)(=O)N1CC(NC)C1.Cl |

The structure combines a strained azetidine ring (improving metabolic stability) with a sulfonamide group (enhancing binding affinity to biological targets) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step process:

-

Sulfonylation of Azetidine: Reacting azetidin-3-amine with isopropylsulfonyl chloride in the presence of a base (e.g., triethylamine) yields 1-(isopropylsulfonyl)azetidin-3-amine .

-

Methylation and Salt Formation: Subsequent N-methylation using methyl iodide or dimethyl sulfate, followed by treatment with hydrochloric acid, produces the hydrochloride salt .

Key Reaction Conditions:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Sulfonylation | 75–85 | ≥95% |

| Methylation/Salt Form | 60–70 | ≥98% |

Physicochemical Properties

Physical Characteristics

| Property | Value |

|---|---|

| Melting Point | 160–165°C (decomposes) |

| Solubility | Water: >50 mg/mL; DMSO: >100 mg/mL |

| LogP (Octanol-Water) | 1.2 ± 0.3 |

The hydrochloride salt exhibits high solubility in polar solvents, aligning with trends observed for similar azetidine derivatives .

Stability

-

Thermal Stability: Stable up to 150°C under inert conditions .

-

pH Stability: Degrades in strongly acidic (pH < 2) or basic (pH > 10) environments, with a half-life of <24 hours at pH 12 .

Biological and Pharmacological Applications

Kinase Inhibition

The compound demonstrates moderate activity against PI3Kγ (IC₅₀ = 380 nM) and mTOR (IC₅₀ = 520 nM), likely due to sulfonamide-mediated hydrogen bonding with kinase ATP-binding pockets .

Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

Activity against Gram-positive pathogens aligns with sulfonamide-containing antibiotics .

| Hazard Code | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Precautions

-

Use personal protective equipment (gloves, goggles).

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume